![molecular formula C16H9BrClNO3 B14458312 5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione CAS No. 75822-39-8](/img/structure/B14458312.png)
5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
- 5-bromo-1-(2-(4-methoxyphenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-fluorophenyl)-2-oxoethyl)indoline-2,3-dione
- 5-bromo-1-(2-(4-nitrophenyl)-2-oxoethyl)indoline-2,3-dione
Comparison: Compared to its analogs, 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione exhibits unique properties due to the presence of the 4-chlorophenyl group. This substitution enhances its biological activity, making it a more potent inhibitor of specific enzymes compared to its methoxy, fluoro, or nitro-substituted counterparts .
Propriétés
Numéro CAS |
75822-39-8 |
|---|---|
Formule moléculaire |
C16H9BrClNO3 |
Poids moléculaire |
378.60 g/mol |
Nom IUPAC |
5-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H9BrClNO3/c17-10-3-6-13-12(7-10)15(21)16(22)19(13)8-14(20)9-1-4-11(18)5-2-9/h1-7H,8H2 |
Clé InChI |
CXDMQZNIDXFXFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


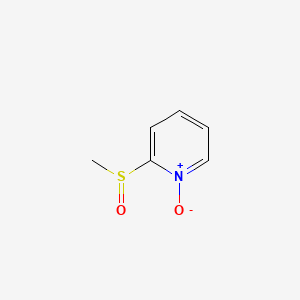
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
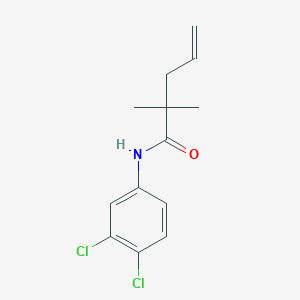
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
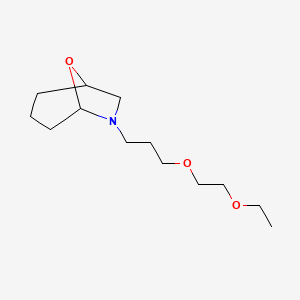

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
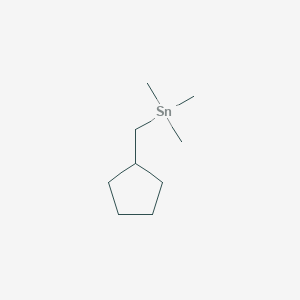
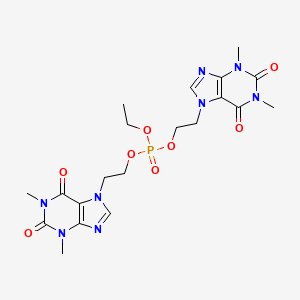
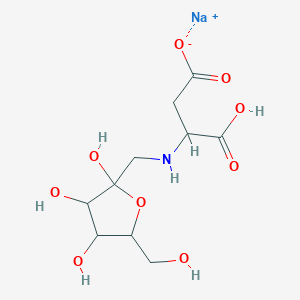
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
